molecular formula C23H28N2OS B11963937 3,5-di-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

3,5-di-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Katalognummer: B11963937
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: VSLURDKWHJYALP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of tert-butyl groups and a benzothiazole moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative under basic conditions to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Halogenated derivatives, substituted benzamides

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Benzothiazolyl)benzamide: Lacks the tert-butyl groups, resulting in different chemical properties.

    3,5-Di-tert-butylbenzamide: Does not contain the benzothiazole moiety, leading to different biological activities.

Uniqueness

3,5-DI-TERT-BUTYL-N-(2-METHYL-BENZOTHIAZOL-5-YL)-BENZAMIDE is unique due to the combination of the benzothiazole moiety and tert-butyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C23H28N2OS

Molekulargewicht

380.5 g/mol

IUPAC-Name

3,5-ditert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

InChI

InChI=1S/C23H28N2OS/c1-14-24-19-13-18(8-9-20(19)27-14)25-21(26)15-10-16(22(2,3)4)12-17(11-15)23(5,6)7/h8-13H,1-7H3,(H,25,26)

InChI-Schlüssel

VSLURDKWHJYALP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.